3-(1,3-benzodioxol-5-yl)-N'-[(E)-(4-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide
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Overview
Description
3-(1,3-benzodioxol-5-yl)-N’-[(E)-(4-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide is a complex organic compound that features a benzodioxole ring, a nitrophenyl group, and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-benzodioxol-5-yl)-N’-[(E)-(4-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide typically involves multiple steps:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol with formaldehyde.
Synthesis of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone.
Coupling Reactions: The benzodioxole and pyrazole intermediates are coupled with a nitrophenyl aldehyde under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole ring.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the benzodioxole ring.
Reduction: Amino derivatives of the nitrophenyl group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential anti-inflammatory, antimicrobial, or anticancer properties.
Industry: Potential use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of this compound depends on its specific application:
Enzyme Inhibition: The compound may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis.
Receptor Binding: It may interact with specific receptors on cell surfaces, modulating signal transduction pathways.
Antimicrobial Activity: The compound may disrupt microbial cell membranes or interfere with essential metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 3-(1,3-benzodioxol-5-yl)-2-methylpropanoic acid
- Methyl 3-(1,3-benzodioxol-5-yl)-2-cyanoacrylate
Uniqueness
3-(1,3-benzodioxol-5-yl)-N’-[(E)-(4-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide is unique due to its combination of a benzodioxole ring, a nitrophenyl group, and a pyrazole ring. This unique structure imparts specific chemical and biological properties that are not found in the similar compounds listed above.
Properties
Molecular Formula |
C18H13N5O5 |
---|---|
Molecular Weight |
379.3 g/mol |
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-N-[(E)-(4-nitrophenyl)methylideneamino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C18H13N5O5/c24-18(22-19-9-11-1-4-13(5-2-11)23(25)26)15-8-14(20-21-15)12-3-6-16-17(7-12)28-10-27-16/h1-9H,10H2,(H,20,21)(H,22,24)/b19-9+ |
InChI Key |
GJDWSZICTINLQQ-DJKKODMXSA-N |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NNC(=C3)C(=O)N/N=C/C4=CC=C(C=C4)[N+](=O)[O-] |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NNC(=C3)C(=O)NN=CC4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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